Synthesis pathway of 2-Chloro-5-(3-methylbutanamido)benzoic acid
Synthesis pathway of 2-Chloro-5-(3-methylbutanamido)benzoic acid
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(3-methylbutanamido)benzoic acid
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 2-Chloro-5-(3-methylbutanamido)benzoic acid (CAS No. 1030555-28-2).[1] The synthesis is presented as a three-step sequence commencing with the electrophilic nitration of 2-chlorobenzoic acid, followed by the reduction of the resulting nitro intermediate, and culminating in the acylation of the amino-functionalized core to yield the final product. This document is structured to serve as a practical guide for researchers and drug development professionals. It elucidates the mechanistic principles behind each transformation, offers detailed, step-by-step experimental protocols, and discusses critical process parameters and potential optimization strategies. The narrative emphasizes scientific integrity, drawing upon established chemical literature to ensure that the described methodologies are both reliable and reproducible. Visual aids, including mechanistic diagrams and process workflows generated using Graphviz, are integrated to enhance comprehension.
Introduction
2-Chloro-5-(3-methylbutanamido)benzoic acid is a substituted aromatic compound featuring a benzoic acid core, a chlorine atom at the C2 position, and an isovaleramide (3-methylbutanamido) group at the C5 position. The strategic placement of these functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.
The synthetic strategy detailed herein is designed around a logical and efficient sequence of well-established chemical transformations. The pathway begins with a common starting material, 2-chlorobenzoic acid, and proceeds through two key intermediates:
-
2-Chloro-5-nitrobenzoic acid
-
2-Chloro-5-aminobenzoic acid
This guide will dissect each synthetic step, providing the theoretical underpinnings and practical execution details necessary for successful synthesis in a laboratory setting.
Chapter 1: Synthesis of 2-Chloro-5-nitrobenzoic acid via Electrophilic Nitration
The initial step involves the introduction of a nitro group onto the 2-chlorobenzoic acid backbone. This is a classic electrophilic aromatic substitution (EAS) reaction, where precise control of reaction conditions is paramount to achieving the desired regioselectivity and minimizing the formation of impurities.
Mechanistic Principles
The nitration of 2-chlorobenzoic acid involves the attack of the aromatic ring on a nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. The regiochemical outcome is dictated by the directing effects of the two substituents already present on the ring:
-
-Cl (Chloro group): An ortho-, para-director and deactivating.
-
-COOH (Carboxylic acid group): A meta-director and strongly deactivating.
The substituents direct the incoming electrophile to different positions. The powerful deactivating and meta-directing -COOH group directs to the C5 position. The ortho-, para-directing -Cl group directs to the C3 (ortho) and C5 (para) positions. The directing effects align to strongly favor substitution at the C5 position, which is para to the chloro group and meta to the carboxylic acid group. However, a significant amount of the 2-chloro-3-nitrobenzoic acid isomer is often formed as a byproduct.[2][3] Careful temperature control below 5-10°C is crucial to minimize the formation of this isomer and prevent potential dinitration.[3][4][5]
Caption: Mechanism of Electrophilic Nitration.
Experimental Protocol: Nitration of 2-Chlorobenzoic Acid
This protocol is adapted from established procedures emphasizing temperature control for optimal yield and purity.[5][6]
Reagents & Equipment:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Chlorobenzoic Acid | 156.57 | 32.0 g | 0.204 |
| Conc. Sulfuric Acid (100%) | 98.08 | 160 g (~87 mL) | - |
| Nitric Acid (80%) | 63.01 | 16.0 g (~11.2 mL) | ~0.203 |
| Crushed Ice | 18.02 | 400 g | - |
-
Equipment: 500 mL three-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice-salt bath.
Procedure:
-
Setup: Equip the flask with a mechanical stirrer, thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Dissolution: Add the concentrated sulfuric acid (160 g) to the flask and cool it to below 0°C. While stirring, slowly add the 2-chlorobenzoic acid (32 g). Ensure the temperature is maintained below 0°C during the addition.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding nitric acid (16 g of 80%) to concentrated sulfuric acid (40 g). Cool this mixture in an ice bath before use.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 2-chlorobenzoic acid over approximately 1 hour. It is critical to maintain the internal reaction temperature below 0°C throughout the addition to prevent the formation of undesired by-products.[6]
-
Reaction Maturation: After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours. A solid precipitate of the product may form.[6]
-
Work-up: Slowly heat the reaction mixture to 60°C, then carefully pour it onto 400 g of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral. To remove unreacted starting material and the 3-nitro isomer, recrystallize the crude product from boiling water.[6] A high purity product can be obtained with a yield of approximately 92%.[6] The melting point of pure 2-chloro-5-nitrobenzoic acid is 164-165°C.[6]
Chapter 2: Reduction to 2-Chloro-5-aminobenzoic acid
The second stage of the synthesis involves the reduction of the nitro group on 2-chloro-5-nitrobenzoic acid to an amine, yielding the key intermediate 2-chloro-5-aminobenzoic acid.
Principles of Nitro Group Reduction
The conversion of an aromatic nitro group to an aniline derivative is a fundamental transformation in organic synthesis. Several methods are available, with the choice often depending on substrate tolerance, cost, and scale.
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C)[7] or Raney Nickel[8] under a hydrogen atmosphere. It avoids the use of stoichiometric metallic reagents and often results in high yields with simple work-ups.
-
Metal-Acid Reduction: Historically significant and still widely used, this method involves reducing agents like iron powder in acidic media (e.g., acetic acid or HCl).[3][5] This method is cost-effective and robust, making it suitable for large-scale production. Other metals like tin (Sn) or zinc (Zn) can also be used.[5]
For this synthesis, the iron-acetic acid system is a reliable and well-documented choice.[3]
Caption: Experimental Workflow for Nitro Group Reduction.
Experimental Protocol: Iron-Mediated Reduction
This protocol is based on the process described in U.S. Patent 2,100,242.[3][5]
Reagents & Equipment:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
|---|---|---|---|
| 2-Chloro-5-nitrobenzoic acid | 201.56 | 40.3 g (0.2 mol) | From Step 1 |
| Iron Filings | 55.845 | 50 g (~0.9 mol) | Fine powder |
| Glacial Acetic Acid | 60.05 | 4 mL | Catalyst |
| Water | 18.02 | 200 mL | Solvent |
| Hydrochloric Acid (conc.) | 36.46 | As needed | For pH adjustment |
-
Equipment: 1 L round-bottom flask, reflux condenser, mechanical stirrer, heating mantle, pH meter.
Procedure:
-
Setup: To the flask, add water (200 mL), the 2-chloro-5-nitrobenzoic acid (40.3 g), iron filings (50 g), and glacial acetic acid (4 mL).[3]
-
Reaction: Attach the reflux condenser and heat the stirred mixture to a gentle reflux. The reaction is exothermic and may require initial cooling before heating is applied. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Isolation of Amine: While still hot, filter the reaction mixture through a pad of celite to remove the iron and iron oxide sludge. Wash the sludge with hot water.
-
Precipitation: Combine the filtrate and washings. Cool the solution to approximately 10-15°C. Carefully acidify the solution with concentrated hydrochloric acid to a pH between 2.8 and 3.2.[5] This specific pH range is critical for selectively precipitating the desired 2-chloro-5-amino-benzoic acid while leaving isomers in solution.
-
Final Isolation: Collect the precipitated white solid by vacuum filtration. Wash the product with cold water and dry it under vacuum. A yield of 70% (based on the initial 2-chlorobenzoic acid) can be expected.[5] The pure compound melts at 187-188°C.[5]
Chapter 3: Amide Formation: Synthesis of 2-Chloro-5-(3-methylbutanamido)benzoic acid
The final step is the formation of an amide bond between the amino group of 2-chloro-5-aminobenzoic acid and a 3-methylbutanoyl (isovaleryl) moiety. This is achieved through a nucleophilic acyl substitution reaction.
Principles of Acylation
The acylation of an aniline derivative involves the reaction of the nucleophilic amino group with an activated carboxylic acid derivative. Common acylating agents include:
-
Acyl Chlorides (e.g., Isovaleryl chloride): Highly reactive, they react readily with amines. The reaction produces HCl as a byproduct, which must be neutralized by a non-nucleophilic base like pyridine or triethylamine to prevent protonation of the starting amine.
-
Acid Anhydrides (e.g., Isovaleric anhydride): Also effective acylating agents. They are generally less reactive than acyl chlorides but offer the advantage of producing a carboxylic acid byproduct, which is less corrosive than HCl.
The reaction is typically performed in an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
Experimental Protocol: Acylation with Isovaleryl Chloride
This is a representative protocol based on standard acylation methods for anilines.[9][10][11]
Reagents & Equipment:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Chloro-5-aminobenzoic acid | 171.58 | 17.2 g | 0.1 |
| Isovaleryl Chloride | 120.58 | 13.3 g (12.1 mL) | 0.11 |
| Pyridine | 79.10 | 8.7 g (8.9 mL) | 0.11 |
| Dichloromethane (DCM) | 84.93 | 250 mL | Solvent |
-
Equipment: 500 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Setup: Dissolve 2-chloro-5-aminobenzoic acid (17.2 g) and pyridine (8.9 mL) in dichloromethane (250 mL) in the flask. Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Add isovaleryl chloride (12.1 mL) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C. A precipitate of pyridinium hydrochloride may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours or until TLC indicates the consumption of the starting amine.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove excess pyridine, then with saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final product, 2-Chloro-5-(3-methylbutanamido)benzoic acid.
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 1030555-28-2 | [1] |
| Molecular Formula | C₁₂H₁₄ClNO₃ | [1] |
| Molecular Weight | 255.7 g/mol | [1] |
| Appearance | Expected to be a solid | - |
Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy should be employed to verify the structure. Melting point analysis will determine its purity.
Conclusion
This guide has detailed a logical and efficient three-step synthesis for 2-Chloro-5-(3-methylbutanamido)benzoic acid starting from 2-chlorobenzoic acid. The pathway relies on fundamental and well-understood organic reactions: electrophilic aromatic substitution, nitro group reduction, and nucleophilic acyl substitution. By carefully controlling key parameters such as temperature during nitration, pH during intermediate precipitation, and stoichiometry in the final acylation, researchers can reliably produce the target compound with good yield and high purity. The protocols and principles outlined herein provide a solid foundation for the practical synthesis and further exploration of this and related chemical entities.
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